![molecular formula C14H17ClO3S B1455227 2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid CAS No. 1157394-73-4](/img/structure/B1455227.png)
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Overview
Description
Scientific Research Applications
Pharmaceutical Research: Selective Inhibition of FKBP51
This compound has been studied for its potential as a selective inhibitor of FKBP51, a protein implicated in various conditions such as chronic pain, obesity-induced diabetes, and depression . The presence of the 5-chlorothiophen moiety has been found to retain strong selectivity for FKBP51 over its homologue FKBP52, which is crucial for the therapeutic targeting of the protein.
Material Science: Nonlinear Optical Properties
Chlorinated thienyl chalcone derivatives, which are structurally related to this compound, have demonstrated significant third-order nonlinear optical properties . These properties are essential for the development of new materials for optical applications, such as in the creation of photonic devices and optical switches.
Chemical Synthesis: Intermediate for Heterocyclic Compounds
The compound serves as an intermediate in the synthesis of various heterocyclic compounds . These heterocyclic structures are prevalent in many natural products and pharmaceuticals, highlighting the compound’s importance in synthetic organic chemistry.
Biological Evaluation: Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial activities . The variations in their structure have shown a broad spectrum of biological activities, including antibacterial and antifungal properties, which are valuable in the development of new antimicrobial agents.
Analytical Chemistry: Structural Determination
The compound’s derivatives have been used in crystallographic studies to determine molecular structures . This application is vital for understanding the molecular basis of the compound’s activity and for guiding the design of related molecules with improved properties.
Biochemistry: Ligand for Protein Complex Studies
The compound has been used as a ligand in the study of protein-ligand complexes, providing insights into the molecular interactions within biological systems . This information is crucial for drug design and understanding protein function.
properties
IUPAC Name |
2-[1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3S/c15-12-5-4-11(19-12)10(16)8-14(9-13(17)18)6-2-1-3-7-14/h4-5H,1-3,6-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADSFHQRQDZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)C2=CC=C(S2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)
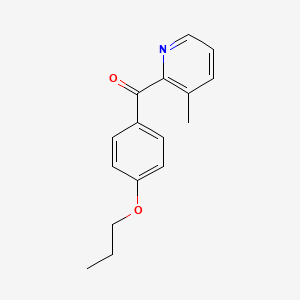
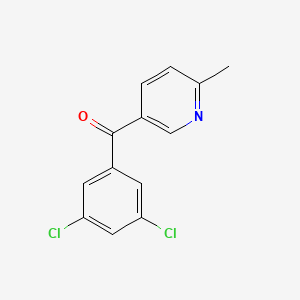

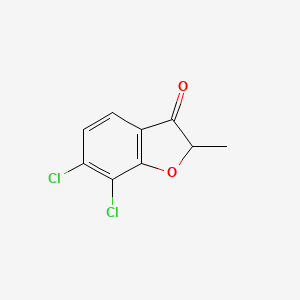
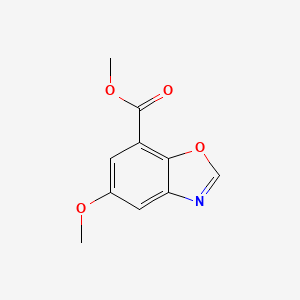
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
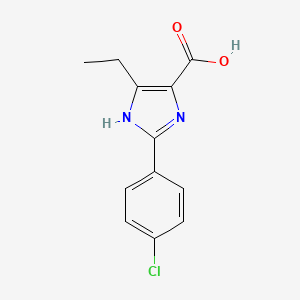

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)